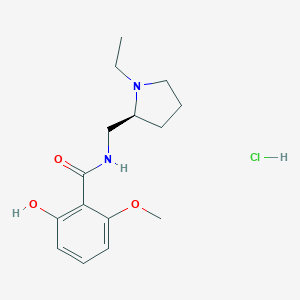

S(-)-BZMHydrochloride

Description

Historical Perspectives and Genesis of S(-)-BZM Hydrochloride Research

The development of S(-)-BZM Hydrochloride is rooted in the broader exploration of substituted benzamides as potential antipsychotic agents. Research into compounds that could selectively target dopamine (B1211576) receptors gained momentum in the latter half of the 20th century, driven by the need for more effective treatments for psychiatric disorders like schizophrenia.

A key breakthrough in this area was the synthesis of various benzamide (B126) derivatives and the investigation of their structure-activity relationships. A 1984 patent detailed a series of N-(1-ethyl-2-pyrrolidinylmethyl)-benzamide derivatives, highlighting their potential therapeutic properties in treating psychosis, depression, and anxiety. epo.org This line of inquiry ultimately led to the development of specific compounds like S(-)-BZM Hydrochloride.

The "S" designation in its name refers to the specific stereoisomer of the molecule, which was found to be the more active form in binding to dopamine D2 receptors. This stereoselectivity is a critical aspect of its design and function. The hydrochloride salt form enhances the compound's stability and solubility for research and manufacturing purposes.

Role of S(-)-BZM Hydrochloride as a Precursor in Radioligand Development

The most prominent role of S(-)-BZM Hydrochloride in academic research is as the non-radioactive precursor for the synthesis of the radioligand [¹²³I]Iodobenzamide, commonly known as [¹²³I]IBZM. researchgate.net [¹²³I]IBZM is a single-photon emission computed tomography (SPECT) imaging agent used to visualize and quantify dopamine D2/D3 receptors in the living human brain. bohrium.com

The process involves a radiolabeling step where a radioactive isotope of iodine (Iodine-123) is incorporated into the S(-)-BZM molecule. The resulting radiolabeled compound, [¹²³I]IBZM, retains the high affinity and selectivity for D2/D3 receptors, allowing for non-invasive imaging of their distribution and density in the brain.

Table 1: Key Properties of S(-)-BZM Hydrochloride and its Radiolabeled Derivative

| Property | S(-)-BZM Hydrochloride | [¹²³I]IBZM |

| Full Name | (S)-(-)-N-[(1-ethyl-2-pyrrolidinyl)methyl]-2-hydroxy-6-methoxybenzamide hydrochloride | (S)-(-)-N-[(1-ethyl-2-pyrrolidinyl)methyl]-2-hydroxy-3-[¹²³I]iodo-6-methoxybenzamide |

| Radioactivity | Non-radioactive | Radioactive (Iodine-123) |

| Primary Use | Precursor for radioligand synthesis | SPECT imaging agent |

| Target | Dopamine D2/D3 receptors | Dopamine D2/D3 receptors |

The development of [¹²³I]IBZM has had a profound impact on neurology and psychiatry. It is used in the differential diagnosis of Parkinsonian syndromes, helping to distinguish Parkinson's disease from other neurodegenerative conditions like multiple system atrophy and progressive supranuclear palsy. Furthermore, it is employed in research to study the pathophysiology of schizophrenia and to monitor the effectiveness of antipsychotic medications by measuring their occupancy of D2 receptors. rsc.org

Contemporary Significance and Emerging Research Trajectories for S(-)-BZM Hydrochloride

The primary significance of S(-)-BZM Hydrochloride continues to be intrinsically linked to the production of [¹²³I]IBZM for SPECT imaging. The demand for this diagnostic tool ensures the ongoing relevance of its precursor.

While S(-)-BZM Hydrochloride itself is not the direct subject of a large volume of emerging research for novel applications, its foundational role in dopamine receptor research continues to have an impact. The knowledge gained from studies involving [¹²³I]IBZM, and by extension its precursor, informs the development of new generations of dopamine receptor ligands. The quest for ligands with even higher selectivity, particularly for the D3 receptor subtype, or with different functional properties (agonists, partial agonists, or antagonists) is an active area of medicinal chemistry.

As a stable, non-radioactive D2/D3 receptor antagonist, S(-)-BZM Hydrochloride has potential utility in in vitro studies. It can be used as a reference compound in binding assays to characterize new molecules or to investigate the pharmacology of dopamine receptors in isolated tissues or cell cultures. However, much of the published research has focused on its radiolabeled counterparts for in vivo imaging.

Future research may explore the potential of S(-)-BZM and its analogs in other contexts, but for now, its legacy is firmly cemented as the essential starting point for a powerful window into the human brain's dopamine system.

Structure

3D Structure of Parent

Properties

IUPAC Name |

N-[[(2S)-1-ethylpyrrolidin-2-yl]methyl]-2-hydroxy-6-methoxybenzamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2O3.ClH/c1-3-17-9-5-6-11(17)10-16-15(19)14-12(18)7-4-8-13(14)20-2;/h4,7-8,11,18H,3,5-6,9-10H2,1-2H3,(H,16,19);1H/t11-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOGDSYFSNMUBNG-MERQFXBCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCCC1CNC(=O)C2=C(C=CC=C2OC)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN1CCC[C@H]1CNC(=O)C2=C(C=CC=C2OC)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.81 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Stereochemistry of S Bzm Hydrochloride and Its Analogues

Stereoselective Synthesis Pathways of S(-)-BZM Hydrochloride

Stereoselective synthesis, which controls the three-dimensional orientation of atoms, is fundamental to the production of S(-)-BZM Hydrochloride. numberanalytics.com The primary goal is to produce the desired (S)-enantiomer exclusively, avoiding the formation of its mirror image, the (R)-enantiomer.

Enantioselective Approaches for S(-)-BZM Hydrochloride Synthesis

The predominant enantioselective strategy for synthesizing S(-)-BZM Hydrochloride involves a chiral pool approach. This method utilizes a readily available, enantiomerically pure starting material to impart chirality to the final molecule.

A well-documented, high-yield synthesis starts from 2,6-dimethoxybenzoic acid. researchgate.nettue.nl The key to achieving the desired stereochemistry is the coupling of this achiral acid with the enantiomerically pure chiral amine, (S)-2-aminomethyl-1-ethylpyrrolidine. researchgate.net The reaction is facilitated by an activating system, typically N-Hydroxysuccinimide (NHS) and dicyclohexylcarbodiimide (B1669883) (DCC), to form an amide bond between the two precursor molecules. researchgate.net This pathway ensures that the stereocenter from the chiral amine is transferred directly to the final product, yielding (S)-BZM with high enantiomeric purity. researchgate.nettue.nl

Table 1: Enantioselective Synthesis of S(-)-BZM

| Step | Reactants | Activating System | Product | Key Feature |

|---|---|---|---|---|

| 1 | 2,6-dimethoxybenzoic acid | - | Activated Ester | Preparation of the carboxylic acid for coupling. |

Diastereoselective Control in S(-)-BZM Hydrochloride Synthesis

Diastereoselectivity refers to the preferential formation of one diastereomer over another when a reaction creates a new stereocenter in a molecule that already contains one. numberanalytics.com In the primary synthesis of S(-)-BZM from (S)-2-aminomethyl-1-ethylpyrrolidine, no new stereocenters are formed, making the reaction enantioselective rather than diastereoselective.

However, the principles of diastereoselective control are critical when considering the synthesis of analogues or alternative pathways where a new chiral center might be introduced. numberanalytics.com In such cases, the existing stereocenter on the pyrrolidine (B122466) ring would exert stereochemical influence. wikipedia.org This control arises from energetic differences between the possible transition states, influenced by factors like steric hindrance. numberanalytics.com The bulky groups on the existing chiral center would block one face of the molecule, forcing an incoming reagent to attack from the less hindered face, thus favoring the formation of one specific diastereomer. numberanalytics.comwikipedia.org Strategies to achieve this include substrate control, where the molecule is designed to favor a specific outcome, and reagent control, which involves using specific chiral reagents or catalysts. numberanalytics.com

Precursor Chemistry and Derivatization Strategies for S(-)-BZM Hydrochloride

A precursor is a compound that participates in a chemical reaction that produces another compound. reagent.co.uk The chemistry of S(-)-BZM is heavily reliant on its role as a precursor, particularly for radiolabeled analogues used in medical imaging. researchgate.netgoogle.com

Synthesis of Related Isomers and Stereoisomers

The synthesis of stereoisomers of BZM, such as (R)-BZM, is readily achieved by modifying the chiral pool approach described earlier. By substituting the (S)-enantiomer of the starting amine with the (R)-enantiomer, (R)-2-aminomethyl-1-ethylpyrrolidine, the entire synthetic pathway proceeds with the opposite stereochemistry, yielding (R)-BZM. researchgate.nettue.nl This highlights the robustness of the synthetic route in providing access to different stereoisomers simply by selecting the appropriate chiral precursor. researchgate.net The synthesis of E/Z isomers, which relates to the geometry around a double bond, is not directly applicable to the core structure of BZM but is a common consideration in the synthesis of other complex organic molecules. organic-chemistry.org

Radiochemical Synthesis of S(-)-IBZM from S(-)-BZM Hydrochloride Precursor

S(-)-BZM is the direct precursor for the synthesis of (S)-Iodobenzamide (IBZM), a radiopharmaceutical used for imaging dopamine (B1211576) D2 receptors. researchgate.netgoogle.com Specifically, S(-)-BZM is used to prepare a more advanced precursor, (S)-(−)-N-[(1-Ethyl-2-pyrrolidinyl)-methyl]-2-hydroxyl-3-iodo-6-methoxy benzamide (B126) tin precursor (SnBZM), for efficient radioiodination. google.com

The process involves several steps:

Iodination: S(-)-BZM is first reacted with a non-radioactive iodine source to produce stable (S)-IBZM. This step has been reported with a high yield of 84.4%. google.com

Precursor Formation: The resulting (S)-IBZM is then reacted with bis(tributyltin) in a triethylamine (B128534) solution. This substitution reaction yields the compound SnBZM, where a tributyltin (Bu₃Sn) group is attached to the benzamide ring. google.com

Radioiodination: The SnBZM compound is the final precursor for radiolabeling. The tributyltin group is easily replaced by a radioactive iodine isotope, such as ¹²³I, in a simple and efficient substitution reaction. google.com

This precursor method is advantageous because it simplifies the introduction of the radioactive isotope, improves the efficiency of separation and purification due to the different physicochemical properties of SnBZM and BZM, and results in a high yield of the final radiotracer, ¹²³I-IBZM. google.com

Table 2: Radiochemical Synthesis of S(-)-¹²³I-IBZM

| Step | Starting Material | Reagents | Intermediate/Product | Purpose |

|---|---|---|---|---|

| 1 | S(-)-BZM | Iodine source (e.g., with bromine chloride) | (S)-IBZM | Introduction of a stable iodine atom. google.com |

| 2 | (S)-IBZM | Bis(tributyltin) | (S)-SnBZM | Creation of a precursor with a good leaving group for radiolabeling. google.com |

Advanced Catalytic Approaches in Stereoselective Synthesis Relevant to S(-)-BZM Hydrochloride

While the established synthesis of S(-)-BZM utilizes a stoichiometric activating agent, the principles of advanced catalytic chemistry offer pathways to enhance efficiency and stereocontrol. researchgate.netmdpi.com Asymmetric catalysis, using either metal complexes or organocatalysts, is a cornerstone of modern organic synthesis for creating chiral molecules enantioselectively. beilstein-journals.orgmdpi.com

In the context of S(-)-BZM synthesis, catalytic methods could be envisioned to replace the DCC/NHS system for amide bond formation, potentially offering a more atom-economical and environmentally benign process. Furthermore, if an alternative synthetic route were designed starting from a prochiral precursor, a chiral catalyst could be employed to induce the formation of the desired (S)-enantiomer with high enantiomeric excess. du.ac.in For example, the catalytic asymmetric reduction of a suitable prochiral imine or ketone could establish the crucial stereocenter found in the pyrrolidine ring. nih.gov

The development of such catalytic systems, while not explicitly documented for S(-)-BZM itself, represents a frontier in pharmaceutical synthesis. mdpi.combeilstein-journals.org These methods provide powerful tools for the efficient and highly selective production of enantiopure compounds, which is essential for biologically active molecules like S(-)-BZM and its analogues. mdpi.comnih.gov

Asymmetric Catalysis in Benzamide and Related Compound Synthesis

Asymmetric catalysis is a cornerstone in the synthesis of chiral molecules, offering efficient pathways to enantiomerically enriched products. pnas.org In the context of benzamides and their analogs, several catalytic systems have been developed to introduce chirality with high levels of control.

Bifunctional organocatalysts, which contain both a hydrogen-bond donor (like urea (B33335) or thiourea) and a Brønsted base (such as a tertiary amine) within a single chiral framework, have proven effective. beilstein-journals.org These catalysts can activate both the nucleophile and the electrophile simultaneously in a spatially defined manner. beilstein-journals.org This strategy has been successfully applied to the enantioselective synthesis of axially chiral benzamides through aromatic electrophilic bromination, yielding products with moderate to good enantioselectivities. beilstein-journals.org The catalyst's ability to recognize and bind to a specific conformation of the benzamide substrate through multiple hydrogen-bonding interactions is key to achieving the desired stereocontrol. beilstein-journals.org

Metal-based catalysts also play a crucial role. A notable example is the nickel-catalyzed asymmetric reductive hydroarylation of vinyl amides. nih.gov This method utilizes a chiral bisimidazoline (BIm) ligand in conjunction with a nickel catalyst to forge a new stereocenter. nih.gov The reaction proceeds under mild conditions and regioselectively introduces aryl groups to the internal position of the olefin, producing enantioenriched α-arylbenzamides, which are valuable motifs in pharmacologically relevant molecules. nih.gov

Furthermore, peptide-based catalysts have emerged as a powerful tool. Simple tetrapeptides containing a tertiary amine can catalyze the enantioselective bromination of benzamide substrates. acs.org This reaction leads to the formation of atropisomeric benzamides, which possess axial chirality due to restricted rotation around a single bond. acs.org Mechanistic studies suggest that the reaction's selectivity arises from a specific association between the peptide catalyst and the substrate, which was observed via NMR spectroscopy. acs.org

Table 1: Asymmetric Catalytic Methods for Benzamide Synthesis

| Catalytic System | Reaction Type | Substrate Type | Key Outcome | Source |

|---|---|---|---|---|

| Bifunctional Organocatalyst (e.g., Thio-urea based) | Aromatic Electrophilic Bromination | 3-Hydroxybenzamides | Axially chiral benzamides with moderate to good enantioselectivity. | beilstein-journals.org |

| Nickel/Chiral Bisimidazoline (BIm) Ligand | Reductive Hydroarylation | Vinyl Amides | Enantioenriched α-arylbenzamides. | nih.gov |

| Tetrapeptide with Tertiary Amine | Electrophilic Aromatic Bromination | Tertiary Benzamides | Atropisomeric benzamides with high enantioselectivity. | acs.org |

| Rhodium/BINAP Complex | Asymmetric Hydrogenation | Benzamide derivatives | Chiral phenylalanine derivatives with near-perfect enantioselectivity. | pnas.org |

Chiral Auxiliary Strategies

A chiral auxiliary is a stereogenic unit that is temporarily attached to a substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.orgyork.ac.uk After the desired transformation, the auxiliary is removed and can often be recovered for reuse. wikipedia.org This strategy has been widely employed in the synthesis of chiral compounds, including the precursors to S(-)-BZM Hydrochloride.

One approach involves the use of atropisomeric benzamides and naphthamides themselves as chiral auxiliaries. rsc.org The inherent rotational restriction in these molecules can direct stereoselective reactions. rsc.org For instance, while the electron-withdrawing nature of the amide group can complicate the functionalization of enolates, a strategy involving atroposelective nucleophilic addition to a chiral aldehyde, followed by a stereospecific nih.govnih.gov sigmatropic rearrangement, allows these amides to be used effectively as auxiliaries. rsc.org

More commonly, external chiral auxiliaries are employed. Pseudoephedrine is a well-known example that can be converted into a chiral amide by reacting with a carboxylic acid derivative. wikipedia.org The α-proton of the resulting amide can be selectively removed by a base to form an enolate. The subsequent reaction of this enolate, for example with an alkyl halide, is directed by the chiral scaffold of the pseudoephedrine, leading to a product with high diastereoselectivity. wikipedia.org

Oxazolidinones, particularly those developed by Evans, are another class of powerful chiral auxiliaries. nih.gov A novel cysteine-derived oxazolidinone has been shown to function as both a chiral imide auxiliary and an acyl transfer agent. nih.gov This bifunctionality allows for highly selective asymmetric transformations, followed by an intramolecular N-to-S acyl transfer. This process converts the stable chiral amide into a more reactive thioester, which can then be used in a variety of subsequent coupling reactions to form complex chiral structures. nih.gov Similarly, α-methylbenzylamine-type auxiliaries have been used to control intramolecular aza-Michael reactions for the synthesis of enantioenriched 3-substituted isoindolinones. beilstein-journals.org

Table 2: Chiral Auxiliaries in Stereoselective Synthesis

| Chiral Auxiliary | Reaction Type | Key Feature | Source |

|---|---|---|---|

| Atropisomeric Naphthamides | Nucleophilic Addition / nih.govnih.gov Sigmatropic Rearrangement | Auxiliary is resolved by dynamic resolution during aminal formation. | rsc.org |

| Pseudoephedrine | Enolate Alkylation | The methyl group directs the configuration of the addition product. | wikipedia.org |

| Cysteine-derived Oxazolidinone | Asymmetric Transformations / N-to-S Acyl Transfer | Acts as both a chiral template and an acyl transfer agent to form thioesters. | nih.gov |

| α-Methylbenzylamine | Intramolecular aza-Michael Reaction | Enables synthesis of optically active isoindolinones. | beilstein-journals.org |

Methodological Advancements in Stereoselective Synthesis

The field of stereoselective synthesis is continually evolving, with new methodologies offering greater efficiency, selectivity, and substrate scope. These advancements are critical for accessing complex molecular architectures like those found in S(-)-BZM Hydrochloride and its analogs.

One advanced strategy involves the use of organometallic complexes to control stereochemistry. For example, prochiral tricarbonylchromium complexes of N,N-diethyl 2,6-dimethylbenzamide (B3022000) can be deprotonated at one of the two enantiotopic benzylic methyl groups using a chiral lithium amide base. acs.org Trapping the resulting anion with an electrophile proceeds with high optical purity. The chromium complex can then be removed to yield the free, axially chiral benzamide. acs.org

Another powerful technique is the redox-neutral Cp*Rh(III)-catalyzed C–H/N–H annulation of cyclic alkenes with benzamides. nih.govacs.org This method allows for the highly regio- and stereoselective synthesis of the core skeleton of hexahydrobenzo[c]phenanthridine-type alkaloids. The reaction demonstrates excellent functional group tolerance and provides good to excellent yields of the desired annulated products. nih.gov The synthetic utility of this protocol has been demonstrated on a gram scale, highlighting its potential for practical applications. acs.org

Regio- and stereoselective cyclization reactions also represent a significant area of advancement. The BuLi-mediated iodoaminocyclization of 2-(1-alkynyl)benzamides provides a straightforward route to isoindolin-1-ones. acs.org This method achieves exclusive N-cyclization of the amide and results in products with a specific Z-stereochemistry across the newly formed double bond. acs.org Similarly, aerobic DDQ-catalyzed allylation followed by reductive cyclization has been used for the stereoselective synthesis of C₄-substituted benzo[a]quinolizidines, which are formed as single diastereomers. nih.gov

Table 3: Advanced Stereoselective Synthesis Methods

| Methodology | Key Reagents/Catalysts | Product Type | Key Outcome | Source |

|---|---|---|---|---|

| Enantiotopic Lithiation | Chiral lithium amide base, Tricarbonylchromium complex | Axially chiral benzamides and anilides | High optical purity achieved through enantiotopic group selection. | acs.org |

| C–H/N–H Annulation | Cp*Rh(III) catalyst | Hexahydrobenzo[c]phenanthridines | Highly regio- and stereoselective, good to excellent yields. | nih.govacs.org |

| Iodoaminocyclization | n-BuLi, I₂/ICl | (Z)-Isoindolin-1-ones | Exclusive N-cyclization with defined stereochemistry. | acs.org |

| Aerobic Allylation/Reductive Cyclization | DDQ, Pd catalyst | Benzo[a]quinolizidines | Products formed as single diastereomers. | nih.gov |

Molecular and Receptor Level Mechanisms of S Bzm Hydrochloride

S(-)-BZM Hydrochloride as a Ligand for Dopamine (B1211576) Receptors

S(-)-BZM Hydrochloride, and its closely related derivatives, function as ligands for dopamine receptors. researchgate.netjfda-online.com Specifically, it is the precursor to iodinated benzamides, such as [¹²³I]IBZM, which are utilized as imaging agents in Single Photon Emission Computed Tomography (SPECT) to study the striatal dopaminergic D2/D3 receptors. researchgate.netjfda-online.com The "S" designation indicates a specific stereoisomer, which demonstrates a high degree of stereoselectivity in its binding interactions. nih.gov

Research demonstrates that S(-)-BZM and its derivatives are highly specific and selective ligands for the dopamine D2 receptor subtype. nih.govsnmjournals.org In competitive binding assays, the iodinated form, (S)-[¹²⁵I]IBZM, showed potent binding to D2 receptors, while exhibiting significantly lower affinity for a range of other receptor types. snmjournals.org These include D1 dopamine receptors (as shown by competition with the D1 antagonist SCH-23390), serotonin (B10506) receptors (competition with ketanserin (B1673593) and serotonin), and adrenergic receptors (competition with norepinephrine (B1679862) and propranolol). snmjournals.org The binding is also highly stereoselective; the R-(+)-isomer of iodobenzamide shows no specific binding, highlighting the structural precision required for interaction with the D2 receptor. nih.gov This high degree of selectivity makes it a valuable tool for specifically investigating the D2 receptor system. snmjournals.org

The interaction between a ligand like S(-)-BZM and its receptor is quantified through receptor binding affinity studies. These studies measure the strength of the binding between the ligand and the receptor. The affinity is a critical determinant of the ligand's potency and is typically expressed using parameters such as the equilibrium dissociation constant (Kd) and the inhibition constant (Ki). uliege.bemsdmanuals.com

Quantitative models are used to describe the binding process. The law of mass action is a fundamental principle, where the ligand (L) and receptor (R) associate to form a ligand-receptor complex (LR) and dissociate back into their constituent components. msdmanuals.com

Equilibrium Dissociation Constant (Kd): This parameter represents the concentration of a ligand at which 50% of the receptors are occupied at equilibrium. A lower Kd value signifies a higher binding affinity, meaning the ligand binds more tightly to the receptor. elifesciences.org

Inhibition Constant (Ki): This parameter measures the ability of a compound to inhibit the binding of a known radioligand to a receptor. It reflects the affinity of the competitor drug for the receptor. A lower Ki value indicates a greater potency in displacing the radioligand and thus a higher affinity for the receptor. uliege.be While Kd is a direct measure of affinity, Ki is determined through competitive binding experiments. uliege.be

Binding affinity studies have established quantitative values for S(-)-BZM derivatives. In studies using rat striatal membranes, the radiolabeled derivative [¹²⁵I]IBZM was found to bind to a single class of sites with a high affinity, reflected by a low nanomolar Kd value. snmjournals.org The affinity of unlabeled ligands is typically determined by their ability to compete with this radioligand. The following table summarizes key binding parameters from research findings.

| Compound | Parameter | Value (nM) | Receptor/Tissue | Reference |

|---|---|---|---|---|

| [¹²⁵I]IBZM | Kd | 0.426 ± 0.082 | Dopamine D2 / Rat Striatum | snmjournals.org |

| S(-)IBZM | Ki | 0.94 | Dopamine D2 / Rat Striatum | snmjournals.org |

| S(-)BZM | Ki | 15.7 | Dopamine D2 / Rat Striatum | snmjournals.org |

| R(+)IBZM | Ki | 1,800 | Dopamine D2 / Rat Striatum | snmjournals.org |

| Spiperone (B1681076) | Ki | 0.13 | Dopamine D2 / Rat Striatum | snmjournals.org |

| Haloperidol | Ki | 1.2 | Dopamine D2-like / Rat Striatum | nih.gov |

Data presented for comparative context. Kd and Ki values can vary based on experimental conditions.

The rank order of potency in competing for the D2 receptor binding site was found to be: spiperone > S(-)IBZM > R(+)IBZM > S(-)BZM > dopamine. snmjournals.org Compounds such as ketanserin, SCH-23390, propranolol, norepinephrine, and serotonin displayed Ki values greater than 1,000 nM, confirming the D2 selectivity of the benzamide (B126) binding. snmjournals.org

The lifetime of the drug-receptor complex, often referred to as residence time, can significantly influence the biological response. msdmanuals.com Some ligands may bind and unbind rapidly, while others form a more stable complex and dissociate slowly. msdmanuals.com For example, studies on antipsychotic drugs have shown that compounds like clozapine (B1669256) and quetiapine (B1663577) dissociate from the D2 receptor much more rapidly than a classic antagonist like haloperidol. psychiatryonline.org This rapid dissociation kinetic has been proposed as a reason for their different clinical profiles. psychiatryonline.org While specific kinetic studies detailing the association and dissociation rates for S(-)-BZM Hydrochloride are not extensively detailed, the principles of ligand-receptor dynamics suggest that these temporal factors play a crucial role in its molecular mechanism of action. The binding process can induce conformational changes in the receptor, which are essential for initiating or blocking downstream signaling cascades. nih.gov

Receptor Binding Affinity Studies for S(-)-BZM Hydrochloride and its Derivatives

Potential Interactions with Other Receptor Systems (e.g., Sigma Receptors)

While S(-)-BZM is highly selective for dopamine D2 receptors, its potential for interaction with other receptor systems, such as sigma receptors, has been considered. Sigma receptors, comprising at least two subtypes (σ1 and σ2), are a distinct class of intracellular proteins found throughout the central nervous system and peripheral tissues. nih.govsigmaaldrich.com They were initially misidentified as a type of opioid receptor but are now known to be unique, with roles in cellular signaling, apoptosis, and metabolic regulation. nih.gov

Pharmacological characterization of the σ2 receptor site has shown that it possesses a low affinity for (+)-BZM, the opposite stereoisomer of the D2-selective compound. nih.gov The σ2 receptor has a molecular weight of 18-21 kDa and is distinct from the σ1 receptor. nih.govsigmaaldrich.com The low affinity for the (+)-isomer at sigma receptors, combined with the high affinity of the S(-)-isomer for D2 receptors, further underscores the specificity of S(-)-BZM Hydrochloride's action and helps to differentiate its primary mechanism from potential off-target effects mediated by sigma receptors.

Binding Characteristics at Sigma-1 and Sigma-2 Receptors

The interaction of benzomorphan (B1203429) derivatives with sigma (σ) receptors is characterized by distinct stereoselectivity. The two primary sigma receptor subtypes, sigma-1 (σ₁) and sigma-2 (σ₂), exhibit opposing preferences for the stereoisomers of benzomorphans like BZM. tandfonline.com Generally, the σ₁ receptor shows a higher affinity for the dextrorotatory (+) isomers, while the σ₂ receptor preferentially binds the levorotatory (-) isomers. tandfonline.com

S(-)-BZM Hydrochloride, as the levorotatory isomer, demonstrates a higher binding affinity for the σ₂ receptor compared to the σ₁ receptor. This preferential binding is a key characteristic of its pharmacological profile. While specific Ki values for S(-)-BZM are not always detailed, studies on related levorotatory benzomorphans, such as (-)-pentazocine, illustrate this principle. The σ₂ receptor's affinity for these compounds can be significantly higher than for their dextrorotatory counterparts. scielo.br The binding at σ₂ sites is typically determined using radioligand binding assays with the non-selective sigma ligand [³H]DTG (di-o-tolylguanidine) in tissue homogenates, where the σ₁ sites are masked by a selective σ₁ ligand like (+)-pentazocine. scielo.br

Illustrative binding characteristics of benzomorphan stereoisomers at sigma receptors.

Pharmacophore Models for Receptor Binding

Pharmacophore models for sigma receptors aim to define the essential three-dimensional arrangement of chemical features necessary for a ligand to bind effectively. Several models have been proposed over the years based on the structures of diverse, high-affinity ligands.

One of the foundational models, the Glennon/Ablordeppey model, was developed from studies on benzomorphan analogs. mdpi.com This model identified that an intact benzomorphan structure was not a strict requirement for high-affinity binding. mdpi.com It generally consists of a distal aromatic ring and a nitrogen atom (typically a heterocycle), separated by a specific distance. mdpi.comnih.gov

More recent pharmacophore models have been refined with the aid of the crystal structure of the σ₁ receptor. These models typically include:

A positively ionizable (PI) feature, representing the protonated amine common to most sigma ligands.

One or more hydrophobic (HYD) features.

Excluded volumes that define the steric boundaries of the binding pocket. nih.gov

A model derived from the 5HK1 crystal structure, for instance, features one PI feature and three hydrophobic regions positioned at specific distances and angles relative to the PI feature. nih.gov The benzomorphan structure of S(-)-BZM fits these general requirements, possessing a phenyl group (hydrophobic/aromatic feature) and a basic nitrogen atom within its piperidine (B6355638) ring, which serves as the PI feature. The specific stereochemistry of the S(-) isomer influences how these features are presented to the binding pocket of the σ₂ receptor, contributing to its selective affinity.

Cellular and Subcellular Mechanisms of Action

Intracellular Signaling Pathways Modulated by S(-)-BZM Hydrochloride

The binding of ligands to sigma receptors initiates a cascade of intracellular signaling events. As S(-)-BZM Hydrochloride preferentially targets the σ₂ receptor, its cellular effects are primarily mediated through pathways associated with this subtype.

Activation of the σ₂ receptor has been strongly linked to the modulation of intracellular calcium (Ca²⁺) homeostasis and the induction of apoptosis, or programmed cell death. nih.gov This apoptotic mechanism is considered distinct from other cell death stimuli. nih.gov The stimulation of σ₂ receptors can trigger cancer-selective cell death through multiple pathways, making it a target of interest in oncology research. tandfonline.comnih.gov This process may involve the modulation of Ca²⁺ stores within the cell. nih.gov

While its affinity is lower, S(-)-BZM may also interact with σ₁ receptors. The σ₁ receptor is now understood to be a unique ligand-regulated molecular chaperone protein located at the endoplasmic reticulum (ER), particularly at the mitochondria-associated membrane (MAM). nih.govwikipedia.org From this location, it modulates Ca²⁺ signaling between the ER and mitochondria, often through direct interaction with the inositol (B14025) 1,4,5-trisphosphate (IP₃) receptor. wikipedia.org It also appears to co-localize with and modulate voltage-gated potassium channels. wikipedia.org

Summary of key intracellular signaling pathways associated with sigma receptor subtypes.

Receptor Internalization and Trafficking Studies

Receptor internalization is a fundamental cellular process where cell-surface receptors are brought into the cell's interior upon ligand binding. nih.gov This trafficking is an intricate process that can lead to the attenuation of signaling, the initiation of different signaling cascades, and the recycling or degradation of the receptor. nih.gov For many receptor types, internalization occurs via clathrin-coated vesicles and involves adaptor proteins like β-arrestins. nih.gov

Studies on sigma receptors indicate that they are dynamic proteins. The σ₁ receptor, in particular, can translocate within the cell. nih.gov While specific studies focusing exclusively on the internalization and trafficking of S(-)-BZM Hydrochloride are limited, the general principles of receptor endocytosis likely apply. Upon binding of a ligand, the receptor-ligand complex would be expected to undergo endocytosis. The subsequent fate of the receptor—whether it is sorted for degradation in lysosomes or recycled back to the cell surface—would determine the long-term cellular response to the compound. The specific pathways and regulatory proteins involved in the trafficking of the σ₂ receptor following ligand binding are an area of ongoing investigation.

Preclinical Pharmacological Investigations of S Bzm Hydrochloride

In Vitro Pharmacological Characterization

The in vitro evaluation of S(-)-BZM Hydrochloride has been crucial in defining its receptor binding profile and functional activity. These studies are fundamental to understanding its mechanism of action at the molecular level.

Receptor Occupancy Studies

Receptor occupancy studies are performed to determine the affinity of a compound for its target receptors. For S(-)-BZM Hydrochloride, these studies have consistently demonstrated its high affinity for dopamine (B1211576) D2 receptors. Radioligand binding assays are a common method used for this purpose, where the ability of S(-)-BZM Hydrochloride to displace a radiolabeled ligand from the receptor is measured.

The affinity is typically expressed as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50). A lower Ki or IC50 value indicates a higher binding affinity. S(-)-BZM Hydrochloride exhibits a high affinity for D2 receptors, with reported Ki values in the sub-nanomolar range. nih.govmedchemexpress.com It also shows selectivity for D2-like receptors over D1-like receptors. nih.gov

| Receptor Subtype | Ki (nM) | Reference |

|---|---|---|

| Dopamine D2 | 0.09 | medchemexpress.com |

| Dopamine D3 | 0.46 | caymanchem.com |

| α1-adrenergic | 112 | medchemexpress.com |

| α2-adrenergic | 699 | medchemexpress.com |

| 5-HT1 | 6220 | medchemexpress.com |

| 5-HT2 | 830 | medchemexpress.com |

Table 1: In Vitro Receptor Binding Affinities of S(-)-BZM Hydrochloride (Eticlopride)

Functional Assays and Efficacy Determination

Functional assays are conducted to determine the biological response that a compound elicits upon binding to its receptor. These assays are essential to classify a compound as an agonist, antagonist, or inverse agonist. For S(-)-BZM Hydrochloride, functional studies have confirmed its role as a potent dopamine D2 receptor antagonist. nih.gov

In these assays, the ability of S(-)-BZM Hydrochloride to inhibit the functional response induced by a dopamine agonist, such as quinpirole, is measured. For instance, in cells expressing D2 receptors, dopamine agonists typically inhibit the production of cyclic AMP (cAMP). S(-)-BZM Hydrochloride effectively blocks this agonist-induced inhibition, demonstrating its antagonist properties. The potency of this antagonism is often expressed as an IC50 value, which for S(-)-BZM Hydrochloride is also in the low nanomolar range, consistent with its high binding affinity.

In Vivo Preclinical Studies

In vivo studies in animal models are critical for understanding the pharmacological effects of a compound in a whole organism, providing insights into its potential therapeutic applications and side effects.

Animal Models in Neuropharmacological Research

A variety of animal models are employed in neuropharmacological research to investigate the effects of compounds on the central nervous system and behavior. nih.gov These models are essential for predicting the potential efficacy of drugs for human neurological and psychiatric disorders.

Rodent Models for Dopamine Receptor Studies

Rodents, particularly rats and mice, are extensively used in dopamine receptor research due to their well-characterized neuroanatomy and the availability of a wide range of behavioral paradigms. nih.govnih.gov Studies using S(-)-BZM Hydrochloride in rodent models have provided significant insights into the role of D2 receptors in motor control, motivation, and learning.

For example, S(-)-BZM Hydrochloride has been shown to antagonize the stereotyped behaviors induced by dopamine agonists. nih.govnih.gov It also dose-dependently reduces locomotor activity and can induce catalepsy at higher doses, which are behavioral effects consistent with D2 receptor blockade. nih.gov Furthermore, in vivo microdialysis studies in rats have demonstrated that systemic administration of S(-)-BZM Hydrochloride can modulate extracellular dopamine levels in brain regions like the nucleus accumbens. nih.govnih.govresearchgate.net

| Animal Model | Behavioral/Physiological Effect | Reference |

|---|---|---|

| Rat | Antagonism of dopamine agonist-induced stereotypy | nih.govnih.gov |

| Rat | Inhibition of cocaine-induced hypermotility | caymanchem.comnih.gov |

| Rat | Reduction of food self-administration | nih.gov |

| Mouse | Suppression of overeating induced by social cues | endocrine.org |

| Mouse | Improvement in recovery after experimental stroke | researchgate.netmednexus.org |

Table 2: Effects of S(-)-BZM Hydrochloride (Eticlopride) in Rodent Models

Application of Various Animal Species in Preclinical Neurobiology Research

While rodents are the most common models, other animal species, including non-human primates, are also used in preclinical neurobiology research, particularly for studies requiring a closer physiological and neuroanatomical resemblance to humans. biorxiv.org

Non-human primate studies using Positron Emission Tomography (PET) with radiolabeled S(-)-BZM Hydrochloride (often as [11C]eticlopride) have been instrumental in visualizing and quantifying D2 receptor occupancy in the living brain. nih.gov These studies have helped to establish the relationship between plasma drug concentrations, receptor occupancy, and pharmacological effects, providing crucial information for translating preclinical findings to clinical applications. For instance, these studies have shown that high levels of D2 receptor occupancy are associated with antipsychotic efficacy but also with an increased risk of extrapyramidal side effects. nih.gov

Behavioral and Neurochemical Assessments in Preclinical Models

Preclinical investigations into S(-)-BZM Hydrochloride, chemically identified as (S)-(-)-2-Hydroxy-6-methoxy-N-[(1-ethyl-2-pyrrolidinyl) methyl]benzamide, have primarily centered on its neurochemical characteristics as a precursor for a potent neuroimaging agent. jfda-online.com The main focus of research has been its interaction with central nervous system neurotransmitter systems, rather than on extensive behavioral profiling of the compound itself. Its utility is defined by its role in creating a tool to study the very neurochemical and receptor dynamics that underlie behavior.

The principal neurochemical interest in S(-)-BZM Hydrochloride lies in its direct involvement with the dopaminergic system. jfda-online.com It is the non-radioactive precursor ligand for the synthesis of [¹²³I]IBZM (Iodobenzamide), a well-established radio-labeled imaging agent used in Single Photon Emission Computed Tomography (SPECT) for the striatal dopaminergic D2/D3 receptors. jfda-online.com

The significance of S(-)-BZM Hydrochloride is therefore indirect; it provides the essential molecular scaffold for creating [¹²³I]IBZM, which in turn allows for the in-vivo visualization and quantification of D2/D3 receptor density and occupancy. Dopamine (DA) has a recognized role in the pathophysiology of conditions like schizophrenia and addiction. nih.gov Imaging studies using agents derived from precursors like BZM have been instrumental in findings that suggest striatal DA release is altered in these disorders. nih.gov The development and use of such ligands are critical for understanding the dopaminergic mechanisms of both disease states and the action of antipsychotic drugs. frontiersin.org Preclinical studies using the resulting radioligand can assess how novel therapeutic compounds occupy D2/D3 receptors, providing key insights into their mechanism of action and potential efficacy.

Table 1: Characteristics of S(-)-BZM as a Dopamine Receptor Ligand Precursor

| Property | Description | Reference |

|---|---|---|

| Chemical Name | (S)-(-)-2-Hydroxy-6-methoxy-N-[(1-ethyl-2-pyrrolidinyl) methyl]benzamide | jfda-online.com |

| Molecular Formula | C₁₅H₂₂N₂O₃ | jfda-online.com |

| Primary Role | Precursor for the synthesis of [¹²³I]IBZM. | jfda-online.com |

| Target System | Dopaminergic System. | jfda-online.com |

| Target Receptors | Dopamine D2/D3 Receptors. | jfda-online.com |

| Application | Used to create a SPECT imaging agent for quantifying striatal D2/D3 receptor availability. | jfda-online.comnih.gov |

Detailed studies concerning the direct electrophysiological effects of S(-)-BZM Hydrochloride are not extensively documented in the available scientific literature. Research has predominantly focused on its chemical properties and its application as a precursor for radiopharmaceuticals rather than its intrinsic impact on neuronal firing rates or action potentials. General electrophysiological studies investigate the electrical properties of cells and are crucial for understanding the effects of neurologically active compounds. medparkhospital.comnih.gov However, for S(-)-BZM Hydrochloride, the pharmacological action of interest is its ability to be converted into a high-affinity ligand for dopamine receptors, with the electrophysiological consequences being studied via the effects of receptor binding by its derivative, [¹²³I]IBZM.

Pharmacodynamic Biomarker Development in Preclinical Settings

The primary role of S(-)-BZM Hydrochloride in preclinical research is in the development of a key pharmacodynamic (PD) biomarker. jfda-online.com A biomarker is a measurable indicator of a biological state or condition, and in drug development, PD biomarkers are crucial for demonstrating that a drug is engaging its intended target. mdpi.comcriver.com

S(-)-BZM Hydrochloride is the direct precursor to the PD biomarker [¹²³I]IBZM. jfda-online.com The development process involves the radioiodination of BZM to produce the SPECT imaging agent. jfda-online.com This biomarker provides a non-invasive, quantitative measure of dopamine D2/D3 receptor availability and occupancy in the living brain.

In preclinical settings, this has several applications:

Target Engagement: Demonstrating that a novel antipsychotic drug enters the central nervous system and binds to its intended D2/D3 receptor target.

Receptor Occupancy Measurement: Quantifying the percentage of D2/D3 receptors occupied by a drug at various doses. This is critical for establishing dose-response relationships and predicting therapeutic windows.

Disease Modeling: Studying alterations in the dopaminergic system in animal models of neurological and psychiatric disorders. nih.gov

The development of imaging agents from precursors like S(-)-BZM Hydrochloride represents a cornerstone of modern translational neuroscience, allowing researchers to visualize and quantify drug action at the molecular level in preclinical models before moving to human trials. criver.com

Table 2: S(-)-BZM Hydrochloride in Pharmacodynamic Biomarker Development

| Feature | Role / Description | Reference |

|---|---|---|

| Compound | S(-)-BZM Hydrochloride | jfda-online.com |

| Derived Biomarker | [¹²³I]IBZM (Iodobenzamide) | jfda-online.com |

| Technology | Single Photon Emission Computed Tomography (SPECT) | jfda-online.com |

| Biomarker Type | Pharmacodynamic (PD) Biomarker | mdpi.comcriver.com |

| Measurement | In vivo density and occupancy of striatal Dopamine D2/D3 receptors. | jfda-online.comnih.gov |

| Preclinical Utility | Validation of drug-target engagement; Dose-occupancy studies; Characterization of disease models. | nih.govcriver.com |

Metabolic Pathways and Pharmacokinetics in Research Models

In Vitro Metabolic Fate of S(-)-BZM Hydrochloride

In vitro studies are fundamental in elucidating the metabolic pathways of a xenobiotic. These studies typically utilize subcellular fractions, such as liver microsomes and hepatocytes, to identify the enzymes responsible for metabolism and to characterize the resulting metabolites.

The biotransformation of foreign compounds (xenobiotics) is a complex process mediated by a variety of enzyme systems within the body, primarily located in the liver. mdpi.com These enzymatic reactions are broadly categorized into Phase I and Phase II metabolism. acs.orgnih.gov

Phase I reactions, also known as functionalization reactions, introduce or expose polar functional groups (e.g., hydroxyl, amino, or carboxyl groups) on the xenobiotic molecule. nih.govnih.gov This is primarily achieved through oxidation, reduction, and hydrolysis. The most significant family of enzymes involved in Phase I metabolism is the Cytochrome P450 (CYP) superfamily of heme-containing monooxygenases. acs.orgevitachem.com These enzymes are responsible for the metabolism of a vast number of drugs and other xenobiotics. evitachem.com Given that S(-)-BZM Hydrochloride contains a piperidine (B6355638) ring, N-dealkylation catalyzed by CYP enzymes, particularly CYP3A4, is a probable metabolic pathway. acs.orgnih.gov

Phase II reactions involve the conjugation of the parent compound or its Phase I metabolites with endogenous molecules, such as glucuronic acid, sulfate (B86663), glutathione (B108866), or amino acids. nih.gov This process, catalyzed by transferase enzymes like UDP-glucuronosyltransferases (UGTs) and glutathione S-transferases (GSTs), generally results in more water-soluble and readily excretable compounds. acs.org The glutarimide (B196013) ring within the S(-)-BZM Hydrochloride structure could potentially undergo hydrolysis, followed by conjugation reactions. taylorandfrancis.comacs.org

Table 1: Key Enzyme Systems in Xenobiotic Metabolism

| Phase | Enzyme Family | Typical Reactions | Potential Role in S(-)-BZM Hydrochloride Metabolism |

| Phase I | Cytochrome P450 (CYP) | Oxidation, reduction, N-dealkylation | N-dealkylation of the piperidine ring |

| Flavin-containing Monooxygenases (FMO) | N-oxidation, S-oxidation | Oxidation of the piperidine nitrogen | |

| Esterases/Amidases | Hydrolysis | Hydrolysis of the glutarimide ring | |

| Phase II | UDP-glucuronosyltransferases (UGTs) | Glucuronidation | Conjugation of hydroxylated metabolites |

| Sulfotransferases (SULTs) | Sulfation | Conjugation of hydroxylated metabolites | |

| Glutathione S-transferases (GSTs) | Glutathione conjugation | Detoxification of reactive intermediates |

The identification of metabolites is a critical step in understanding the biotransformation of a compound. For S(-)-BZM Hydrochloride, research has identified at least one major metabolite.

A key metabolite of Benzetimide (B37474), the racemic mixture containing S(-)-BZM Hydrochloride, is Nor-benzetimide . dcchemicals.com This metabolite is formed through the N-dealkylation of the piperidine ring, a common metabolic pathway for piperidine-containing compounds. nih.govresearchgate.net

Based on the chemical structure of S(-)-BZM Hydrochloride and general metabolic pathways, other potential metabolites can be postulated. These could arise from hydroxylation of the phenyl or piperidine rings, as well as hydrolysis of the glutarimide ring. taylorandfrancis.comacs.org The subsequent conjugation of these Phase I metabolites would lead to the formation of glucuronide or sulfate conjugates.

Table 2: Identified and Potential Metabolites of S(-)-BZM Hydrochloride

| Metabolite Name | Metabolic Pathway | Status |

| Nor-benzetimide | N-dealkylation of the piperidine ring | Identified dcchemicals.com |

| Hydroxylated-Benzetimide | Aromatic or aliphatic hydroxylation | Potential |

| Glutarimide-hydrolyzed metabolite | Hydrolysis of the glutarimide ring | Potential |

| Glucuronide Conjugates | Glucuronidation of hydroxylated metabolites | Potential |

| Sulfate Conjugates | Sulfation of hydroxylated metabolites | Potential |

In Vivo Pharmacokinetic Profiles in Animal Models

In vivo studies in animal models are essential for characterizing the absorption, distribution, metabolism, and excretion (ADME) of a compound in a whole organism.

Early studies in rats using radiolabeled benzetimide hydrochloride indicated that the compound is absorbed and distributed throughout the body following subcutaneous injection. nih.gov The stereochemistry of the molecule appears to influence its tissue distribution, with the active S(-) isomer (dexetimide) showing a higher uptake in cardiac tissue compared to the levoisomer in guinea pigs. nih.gov The rate of uptake and washout of the S(-) isomer was also found to be significantly slower than the R(+) isomer. nih.gov

The primary routes of elimination for xenobiotics and their metabolites are through urine and feces. mdpi.com A study on the metabolism and excretion of benzetimide hydrochloride in rats demonstrated that the compound and its metabolites are excreted via both urinary and fecal routes. nih.gov The use of carbon isotopes in this study allowed for the tracking of the compound's fate within the animal model. nih.gov The presence of metabolites related to the piperidine and pyridone structures in the excreta confirms the biotransformation of the parent compound. nih.gov

Metabolic Modeling and Simulation Studies

In recent years, computational modeling and simulation have become valuable tools in predicting the metabolic fate and pharmacokinetic properties of new chemical entities. nih.govotago.ac.nzbath.ac.uk These in silico methods can provide early insights into a compound's ADME profile, helping to guide further experimental studies.

For a compound like S(-)-BZM Hydrochloride, a PBPK model could be developed to predict its absorption, distribution, and clearance in different preclinical species and to extrapolate these findings to humans. Such models can also be used to explore the potential for drug-drug interactions by simulating the effect of co-administered drugs that are inhibitors or inducers of the same metabolic enzymes.

Computational Models of Metabolic Processes Relevant to Compound Disposition

Computational modeling of metabolic processes for compounds like S(-)-BZM Hydrochloride relies on a variety of sophisticated techniques to predict their absorption, distribution, metabolism, and excretion (ADME) properties. These models are broadly categorized into knowledge-based systems and machine learning algorithms, which leverage existing biochemical data and structural information to forecast the metabolic fate of a new chemical entity.

One of the primary computational approaches involves the use of expert systems, which are built upon curated databases of known metabolic transformations. nih.gov These systems, such as Meteor Nexus, utilize a knowledge-based approach by identifying structural motifs within a parent compound like S(-)-BZM Hydrochloride and correlating them with established biotransformation rules. nih.gov This allows for the prediction of plausible Phase I (functionalization) and Phase II (conjugation) metabolic reactions. For benzamide (B126) derivatives, common predicted metabolic pathways include interactions with cytochrome P450 (CYP) enzymes, particularly CYP3A4, CYP2C19, and CYP2C9. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) models represent another cornerstone of computational toxicology and metabolism prediction. mdpi.com QSAR models establish a mathematical relationship between the physicochemical properties of a series of compounds and their biological activities, including metabolic stability and sites of metabolism. mdpi.com For benzamides, QSAR can help in understanding how substitutions on the benzamide scaffold influence their interaction with metabolic enzymes and subsequent clearance from the body.

Furthermore, molecular docking simulations are employed to visualize and predict the interaction between a ligand, such as S(-)-BZM Hydrochloride, and the active site of a metabolic enzyme. mdpi.comnih.gov By calculating the binding affinity and orientation of the compound within the enzyme's binding pocket, researchers can infer its potential as a substrate for that enzyme. mdpi.com These simulations provide a structural basis for the predictions made by expert systems and QSAR models.

Genome-scale metabolic models (GSMMs) offer a more holistic view of metabolism by representing the entire network of biochemical reactions within an organism. While not typically used for predicting the metabolism of a single xenobiotic in isolation, they can provide context for how the introduction of a compound like S(-)-BZM Hydrochloride might perturb endogenous metabolic pathways.

Table 1: Overview of Computational Models for Metabolic Disposition

| Model Type | Principle | Application to S(-)-BZM Hydrochloride |

| Knowledge-Based Expert Systems | Utilizes a database of known biotransformations to predict metabolites based on structural alerts. nih.gov | Prediction of potential Phase I and Phase II metabolites based on the benzamide scaffold. |

| QSAR Models | Relates chemical structure to metabolic activity through statistical correlations. mdpi.com | Estimation of metabolic stability and identification of key structural features influencing metabolism. |

| Molecular Docking | Simulates the binding of the compound to the active site of metabolic enzymes. mdpi.com | Prediction of potential interactions with specific CYP450 isoforms. |

| Genome-Scale Metabolic Models | Represents the complete metabolic network of an organism to analyze systemic effects. | Provides a broader understanding of the potential impact on endogenous metabolic pathways. |

In Silico Prediction of Metabolic Adaptations and Pathways

In silico tools are instrumental in predicting the specific metabolic adaptations and pathways that S(-)-BZM Hydrochloride may undergo. These predictions are crucial for identifying potential metabolites, understanding the enzymes involved, and anticipating the compound's pharmacokinetic profile.

Software platforms like BioTransformer, Meteor, TIMES, and the OECD QSAR Toolbox are widely used to generate predictions of metabolic pathways. researchgate.net These tools can predict multiple generations of metabolites, encompassing both Phase I and Phase II transformations. For a benzamide structure like S(-)-BZM Hydrochloride, predicted Phase I reactions would likely include hydroxylation of the aromatic ring, N-dealkylation, and O-dealkylation. Phase II reactions would typically involve conjugation of the parent compound or its Phase I metabolites with glucuronic acid or sulfate.

The prediction of interactions with specific cytochrome P450 enzymes is a key output of these in silico models. For instance, studies on various benzamide derivatives have shown predicted interactions with CYP3A4, CYP2C19, and CYP2C9, while showing no significant interaction with CYP2D6. mdpi.com This information is critical for assessing the potential for drug-drug interactions.

The outputs of these predictive models are often presented as a ranked list of potential metabolites, along with the likelihood of their formation. This allows researchers to prioritize which metabolites to search for in subsequent in vitro and in vivo studies.

Table 2: Predicted Metabolic Pathways for Benzamide Scaffolds

| Metabolic Phase | Predicted Reaction | Potential Enzyme Family | Predicted Consequence |

| Phase I | Aromatic Hydroxylation | Cytochrome P450 (CYP) | Addition of a hydroxyl group to the benzene (B151609) ring. |

| Phase I | N-dealkylation | Cytochrome P450 (CYP) | Removal of an alkyl group from a nitrogen atom. |

| Phase I | O-dealkylation | Cytochrome P450 (CYP) | Removal of an alkyl group from an oxygen atom. |

| Phase II | Glucuronidation | UDP-glucuronosyltransferases (UGTs) | Conjugation with glucuronic acid to increase water solubility and facilitate excretion. |

| Phase II | Sulfation | Sulfotransferases (SULTs) | Conjugation with a sulfonate group to increase water solubility and facilitate excretion. |

It is important to note that while in silico predictions are powerful tools, they are not a substitute for experimental validation. The generated hypotheses about metabolic pathways must be confirmed through laboratory-based methods such as incubation with liver microsomes or hepatocytes, followed by analytical techniques like liquid chromatography-mass spectrometry (LC-MS) to identify the actual metabolites formed.

Analytical and Research Methodologies for S Bzm Hydrochloride Studies

Chromatographic and Spectroscopic Techniques for Compound Characterization and Quantification

Chromatographic and spectroscopic methods are fundamental tools for the analysis of S(-)-BZM Hydrochloride, ensuring its purity and enabling its quantification.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the quality control and purity assessment of S(-)-BZM. jfda-online.com Validated, stability-indicating HPLC methods have been developed to separate S(-)-BZM from its impurities and degradation products. nih.govsciencepublishinggroup.com

A key application is the purity assay of BZM before it is used as a precursor for radiolabeling. jfda-online.com For instance, a reverse-phase HPLC (RP-HPLC) method has been established for this purpose. The chromatographic separation is typically achieved on a C18 column, such as a Zorbax Eclipse XDB-C18, using a gradient mobile phase. jfda-online.com This mobile phase often consists of an aqueous buffer (e.g., 10 mM ammonium (B1175870) acetate) and an organic solvent like acetonitrile. jfda-online.com Detection is commonly performed using a UV detector at a wavelength of 254 nm. jfda-online.com

Method validation demonstrates the reliability of these HPLC procedures. Linearity is established by showing a direct proportionality between the absorbance signal and the concentration of BZM over a specified range, with correlation coefficients typically exceeding 0.999. jfda-online.comresearchgate.net The specificity of the method is confirmed by its ability to resolve the main compound peak from those of potential impurities and degradation products formed under stress conditions such as acid/base hydrolysis, oxidation, and thermal degradation. nih.govresearchgate.net

| Parameter | Method 1 Details jfda-online.com | Method 2 Details nih.govresearchgate.net |

|---|---|---|

| Purpose | Purity assay of BZM precursor | Simultaneous determination in a ternary mixture |

| Column | Zorbax Eclipse XDB-C18 | Venusil XBP Cyano (4.6 × 250 mm, 5 µm) |

| Mobile Phase | Gradient: 10 mM ammonium acetate (B1210297) (pH 7.0) and acetonitrile | Gradient: Potassium dihydrogen phosphate (B84403) (0.025 M) & Sodium 1-butane sulfonate (0.025 M) (pH 6.0) and acetonitrile |

| Flow Rate | 0.5 mL/min | Not specified |

| Detection | UV at 254 nm | Diode Array Detection (DAD) at 206 nm for BZM |

| Retention Time | 3.45 min | 11.88 and 12.51 min (as a couple of peaks) |

| Linearity Range | 0.5-5.5 µg | 10-400 µg/mL |

| Correlation Coefficient (r²) | > 0.9997 | > 0.9999 |

Mass Spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS/MS), is an indispensable tool for the structural elucidation and identification of S(-)-BZM and its metabolites. nih.govnih.gov While HPLC provides quantitative data, MS offers detailed structural information based on the mass-to-charge ratio (m/z) of ionized molecules. mdpi.comnih.gov

In the context of S(-)-BZM analysis, LC-electrospray ionization-MS (LC-ESI-MS) can be used to confirm the identity of the peak observed in HPLC by identifying the protonated molecular ion [M+H]⁺. jfda-online.com For BZM, this corresponds to an m/z value of 279.4. jfda-online.com

Metabolite identification is a critical challenge in drug development, and MS-based metabolomics plays a pivotal role. nih.govnih.gov The process typically involves searching the m/z value of a potential metabolite ion against metabolomic databases. georgetown.edu To confirm the identity, tandem MS (MS/MS) is employed. In an MS/MS experiment, a specific precursor ion is selected, fragmented, and the resulting product ions are analyzed to generate a fragmentation spectrum. nih.govnih.gov This spectrum serves as a structural fingerprint that can be compared with spectra from reference compounds or libraries to confirm the metabolite's structure. nih.gov This technique is crucial for understanding the metabolic fate of S(-)-BZM in preclinical studies.

Radioligand Binding Assays for Receptor Characterization and Quantification

Radioligand binding assays are a fundamental technique used to characterize the interaction of ligands like S(-)-BZM with their target receptors. sci-hub.serevvity.com These assays utilize a radiolabeled compound (radioligand) to quantify receptor density (Bmax) and affinity (Kd or Ki). nih.gov S(-)-BZM is often studied in the context of dopamine (B1211576) D2 receptors, where its iodinated analogue, [¹²⁵I]IBZM or [¹²³I]IBZM, serves as the radioligand. nih.govresearchgate.net

In vitro radioligand binding assays are typically performed using cell membrane preparations from tissues rich in the target receptor, such as the rat striatum for dopamine D2 receptors. nih.govsnmjournals.org The general protocol involves several key steps: giffordbioscience.com

Membrane Preparation: Tissue is homogenized in a cold buffer and centrifuged to pellet the membranes, which are then washed and resuspended in an assay buffer. snmjournals.orggiffordbioscience.com The protein concentration of the membrane preparation is determined to ensure consistency across experiments. giffordbioscience.com

Incubation: The membrane preparation is incubated with the radioligand at various concentrations (for saturation assays) or a fixed concentration of radioligand and varying concentrations of a competing non-radiolabeled ligand like S(-)-BZM (for competition assays). nih.govgiffordbioscience.com The incubation is carried out at a specific temperature for a time sufficient to reach binding equilibrium. giffordbioscience.com

Separation of Bound and Free Ligand: At the end of the incubation, the mixture is rapidly filtered through glass fiber filters using a cell harvester. This step separates the receptor-bound radioligand from the unbound radioligand. The filters are then washed with ice-cold buffer to remove any non-specifically trapped ligand. giffordbioscience.com

Quantification: The radioactivity trapped on the filters, which corresponds to the bound ligand, is measured using a gamma counter (for ¹²⁵I) or a scintillation counter (for ³H). snmjournals.orggiffordbioscience.com

From these experiments, saturation curves can be generated to determine the Kd (dissociation constant) and Bmax (maximum receptor density) of the radioligand. snmjournals.org Competition assays, where S(-)-BZM displaces the radioligand, yield an IC50 value (the concentration of S(-)-BZM that inhibits 50% of specific radioligand binding), from which the inhibition constant (Ki) can be calculated. nih.gov Studies show that S(-)-BZM and its iodinated form bind stereospecifically and with high affinity to dopamine D2 receptors. nih.govresearchgate.net

| Compound | Receptor | Assay Type | Tissue | Affinity Value | Reference |

|---|---|---|---|---|---|

| [¹²⁵I]S(-)-IBZM | Dopamine D2 | Saturation | Rat Striatum | Kd = 0.426 nM | researchgate.netsnmjournals.org |

| [¹²³I]IBZM | Dopamine D2 | Saturation | Rat Striatum | Kd = 0.28 nM | nih.gov |

| [¹²³I]IBZM | Dopamine D2 | Saturation | Human Putamen/Caudate | Kd = 0.49 nM | nih.gov |

| S(-)-BZM | Dopamine D2 | Competition vs [¹²⁵I]IBZM | Rat Striatum | High Potency (exact Ki not stated) | researchgate.net |

| R(+)-BZM | Dopamine D2 | Competition vs [¹²³I]IBZM | Rat Striatum | Low Potency | nih.gov |

| Spiperone (B1681076) | Dopamine D2 | Competition vs [¹²⁵I]IBZM | Rat Striatum | Highest Potency | researchgate.netsnmjournals.org |

Quantitative whole-body autoradiography (QWBA) is an imaging technique that visualizes the distribution of a radiolabeled compound throughout an entire tissue section or animal body. wuxiapptec.comnih.gov This method provides detailed, quantitative information on drug distribution in multiple organs and tissues simultaneously. wuxiapptec.comnih.gov

In studies related to S(-)-BZM, quantitative autoradiography is used to map the distribution of its radiolabeled form, typically [¹²⁵I]IBZM or [¹²³I]IBZM, in brain tissue sections. nih.govresearchgate.net The procedure involves:

Administering the radiolabeled compound to an animal.

At a predetermined time, the animal is sacrificed and the brain (or whole body) is frozen. wuxiapptec.com

Thin tissue sections are cut using a cryostat microtome. wuxiapptec.com

The sections are exposed to a phosphor-imaging plate or film. wuxiapptec.com The radiation emitted from the labeled compound creates a latent image.

The image is then scanned, and the density of the signal (e.g., silver grains) in different regions is quantified. semanticscholar.org This density is proportional to the concentration of the radiolabeled compound. kyoto-u.ac.jp

Autoradiography studies with [¹²⁵I]IBZM have shown a high density of binding in dopamine D2 receptor-rich areas of the brain, such as the striatum (caudate and putamen) and olfactory tubercle, with much lower binding in areas like the cerebellum, which has a low density of D2 receptors and is often used as a reference region for non-specific binding. nih.govresearchgate.net This technique provides visual confirmation of the binding patterns observed in in vitro homogenate assays and is crucial for understanding the regional brain distribution of the target receptors. nih.gov

Advanced Imaging Modalities in Preclinical Research

Preclinical imaging allows for the non-invasive, longitudinal visualization and quantification of biological processes in living small animal models. wikipedia.orgnih.govmolecubes.com These techniques are vital in drug development for assessing target engagement and pharmacodynamics. nih.gov For S(-)-BZM, the most relevant advanced imaging modalities are Single Photon Emission Computed Tomography (SPECT) and Positron Emission Tomography (PET), which are nuclear medicine techniques. wikipedia.orgnih.gov

S(-)-BZM is the non-iodinated precursor to [¹²³I]IBZM, a well-established SPECT imaging agent. jfda-online.com SPECT works by detecting gamma rays emitted from a radiotracer that has been administered to the subject. nih.govmayoclinic.org A special camera rotates around the subject, capturing images from multiple angles, which are then reconstructed into a 3D image showing the distribution of the tracer. mayoclinic.org

In preclinical research, [¹²³I]IBZM SPECT is used to image dopamine D2 receptors in the brains of animal models (e.g., rats, monkeys). nih.govsnmjournals.org Following intravenous injection, the tracer accumulates in regions with high D2 receptor density. nih.gov Imaging studies demonstrate high uptake in the striatum relative to the cerebellum, and this specific binding can be displaced by co-injection of non-labeled S(-)-BZM or other D2 receptor antagonists, confirming the specificity of the signal. nih.gov

PET is another powerful molecular imaging technique that provides quantitative data on the distribution of radiolabeled molecules. itnonline.comfrontiersin.orgnih.gov It detects pairs of gamma rays emitted indirectly by a positron-emitting radionuclide. wikipedia.org PET generally offers higher sensitivity and spatial resolution compared to SPECT. nih.gov While [¹²³I]IBZM is a SPECT agent, related benzamide (B126) ligands have been labeled with positron emitters (e.g., carbon-11 (B1219553) or fluorine-18) for PET imaging of dopamine D2 receptors. nih.gov These preclinical PET and SPECT studies are highly translatable to clinical research, providing a bridge between animal models and human studies of neurological and psychiatric disorders involving the dopamine system. nih.govnih.gov

Positron Emission Tomography (PET) Preclinical Imaging Development

Positron Emission Tomography (PET) is a highly sensitive and quantitative molecular imaging technique that plays a crucial role in preclinical drug development. nih.govitnonline.com It allows for the non-invasive, three-dimensional visualization and measurement of physiological processes in vivo. mdpi.comfrontiersin.org In the context of developing a compound like S(-)-BZM Hydrochloride as a potential imaging agent, preclinical PET studies are fundamental to understanding its in vivo behavior before it can be considered for clinical use. itnonline.comnih.gov

The development process involves labeling the S(-)-BZM molecule with a positron-emitting radionuclide, such as Carbon-11 or Fluorine-18. frontiersin.org The basic principle of PET relies on the detection of two gamma photons that are emitted in opposite directions when a positron from the radiotracer collides with an electron in the tissue. frontiersin.org These events are used to reconstruct an image mapping the radiotracer's distribution in the body. frontiersin.org

Preclinical development using small animal PET scanners is a critical step. nih.gov These studies, typically conducted in rodent models, are designed to evaluate several key characteristics of the radiolabeled S(-)-BZM Hydrochloride:

Target Engagement and Specificity: PET imaging can confirm that the radiotracer binds to its intended target, such as specific neuroreceptors, in a living organism. By demonstrating high uptake in target-rich regions and low uptake in target-poor regions, researchers can verify the compound's specificity. mdpi.comfrontiersin.org

Pharmacokinetics: Dynamic PET scans can track the absorption, distribution, metabolism, and excretion of the radiotracer over time. This provides essential data on how quickly the compound reaches its target, how long it remains, and how it is cleared from the body. nih.govfrontiersin.org This information is vital for determining the optimal imaging window.

Translatability: A major advantage of PET is its high degree of translatability from animal models to humans. nih.gov The non-invasive protocols used in preclinical studies are similar to those used in clinical settings, facilitating the transition of a promising radiotracer from the laboratory to the clinic. nih.gov

For a compound like S(-)-BZM Hydrochloride, which is a benzamide (BZM), preclinical PET imaging would likely focus on its ability to bind to dopamine D2 receptors in the brain. The research would involve synthesizing a radiolabeled version and performing dynamic micro-PET scans in animals to quantify its uptake in dopamine-rich areas like the striatum versus a reference region like the cerebellum.

Single-Photon Emission Computed Tomography (SPECT) Applications

Single-Photon Emission Computed Tomography (SPECT) is another widely used nuclear medicine imaging technique that provides three-dimensional functional information. wikipedia.org Similar to PET, it involves administering a gamma-emitting radioisotope to a patient and detecting the emitted radiation to create tomographic images. wikipedia.org While PET typically offers higher sensitivity and resolution, SPECT is often more accessible and less expensive. nih.gov

SPECT has diverse applications in clinical diagnostics and research, particularly in neurology, cardiology, and oncology. nih.govnih.gov Because S(-)-BZM Hydrochloride is a benzamide derivative, its primary application in SPECT would be as a radioligand for imaging dopamine D2/D3 receptors in the brain. The most well-known analogue in this class is [¹²³I]IBZM (Iodobenzamide), which is used extensively for this purpose. researchgate.net

Key applications for a SPECT agent based on the BZM structure include:

Functional Brain Imaging: SPECT can assess regional cerebral blood flow and, by extension, brain metabolism. wikipedia.orgnih.gov Radioligands like [¹²³I]IBZM allow for the direct visualization and quantification of dopamine receptor density. This is valuable for the diagnosis and management of various neurological and psychiatric conditions.

Dementia and Movement Disorders: SPECT imaging helps in the differential diagnosis of dementias, such as Alzheimer's disease, and movement disorders like Parkinson's disease. wikipedia.orgmedparkhospital.com Changes in dopamine receptor availability, which can be measured with a BZM-based tracer, are a hallmark of Parkinsonism.

Assessing Receptor Occupancy: SPECT can be used to measure the degree to which a therapeutic drug is engaging with its target receptor in the brain, which is a critical component of drug development.

The combination of SPECT with computed tomography (SPECT/CT) further enhances its utility by co-registering the functional SPECT data with anatomical CT images. wikipedia.orgmedparkhospital.com This fusion allows for more precise localization of functional abnormalities within the brain's structure. medparkhospital.com

Bioanalytical Method Validation for Preclinical Sample Analysis

Bioanalytical method validation is the process of establishing through documented evidence that a specific analytical method is reliable and reproducible for the quantitative determination of a drug and/or its metabolites in a biological matrix. nih.govresearchgate.net For preclinical studies of S(-)-BZM Hydrochloride, which involve analyzing samples from pharmacokinetic and toxicokinetic studies, a rigorously validated method is essential to ensure the integrity of the data. nih.govich.org

The validation process is conducted in accordance with guidelines from regulatory bodies and involves assessing several key parameters. ich.orgeuropa.eu A blank biological matrix (e.g., plasma, serum) is spiked with the analyte of interest to prepare calibration standards and quality control (QC) samples. europa.eu

The core parameters evaluated during full validation include:

| Parameter | Description | Common Acceptance Criteria |

| Selectivity | The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample, such as metabolites or endogenous substances. europa.eu | Response in blank samples should be less than 20% of the response at the Lower Limit of Quantitation (LLOQ) for the analyte and less than 5% for the internal standard. europa.eu |

| Linearity & Range | The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a defined range. researchgate.net | A calibration curve is generated, and a regression analysis is performed. The correlation coefficient (r²) is typically expected to be ≥ 0.99. |